molecular formula C13H13N3O2 B10851105 N-(5-m-Tolyl-furan-2-carbonyl)-guanidine

N-(5-m-Tolyl-furan-2-carbonyl)-guanidine

Cat. No.: B10851105
M. Wt: 243.26 g/mol
InChI Key: BBOVVXJXVOJLSK-UHFFFAOYSA-N
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Description

N-(5-m-Tolyl-furan-2-carbonyl)-guanidine is a synthetic organic compound designed for research applications, featuring a hybrid structure that combines a m-tolyl-substituted furan ring with a guanidine moiety. This specific molecular architecture is of significant interest in medicinal and heterocyclic chemistry. While specific biological data for this exact compound is not available in the current literature, its core components are well-represented in pharmacologically active molecules. Guanidine derivatives are prevalent in nature and serve as the active principles in many drugs, exhibiting a range of bactericidal and fungicidal activities . The furan ring is a common building block in organic synthesis, and its derivatives are frequently explored for developing new therapeutic agents. The integration of these two fragments into a single molecule makes this compound a valuable scaffold for constructing novel nitrogen-containing heterocyclic systems, which are pivotal in modern drug discovery . Researchers can utilize this compound as a key intermediate in the synthesis of more complex structures, such as those in the pyrimidine series, which are analogs of nitrogen-containing nucleic acid bases and are found in various approved drugs with antitumor, antiviral, and antibacterial properties . The presence of multiple electrophilic and nucleophilic centers allows for reactions with various binucleophilic reagents, enabling the exploration of new chemical space. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(diaminomethylidene)-5-(3-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-8-3-2-4-9(7-8)10-5-6-11(18-10)12(17)16-13(14)15/h2-7H,1H3,(H4,14,15,16,17)

InChI Key

BBOVVXJXVOJLSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

Several guanidine derivatives share structural similarities, such as heterocyclic rings or aromatic substituents:

  • N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-imidazo-triazol-3-ylidene)amino]methylene}benzamide (): This compound features an imidazole-triazole core and a p-tolyl group. Quantum chemical calculations (B3LYP/6-31G*) revealed tautomerism in polar solvents like DMSO, highlighting the influence of substituents on electronic structure and stability. Such studies are critical for predicting the behavior of N-(5-m-Tolyl-furan-2-carbonyl)-guanidine in similar environments .
  • N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-guanidine derivatives (): These compounds incorporate thiazole and cyanoguanidine groups, with melting points ranging from 54–56°C to >137°C. Their synthesis yields (35–60%) and characterization via ¹H-NMR and MS provide benchmarks for analytical methods applicable to structurally complex guanidines .

Catalytic Guanidine Complexes

Zinc-guanidine complexes, such as C3 and C6 (), demonstrate exceptional catalytic activity in polylactic acid (PLA) degradation, with an order-of-magnitude increase in efficiency compared to earlier carboxy-complexes. These results underscore the role of ligand design (e.g., N-donor coordination) in enhancing catalytic performance, a principle relevant to optimizing this compound for similar applications .

Data Tables

Table 2: Key Properties of Selected Guanidine Derivatives

Property This compound Zinc-guanidine C3/C6 N-(2-Chloro-5-methylsulfanyl-phenyl)-guanidine
Solubility in polar solvents Likely moderate (based on furan) High (ligand design) High (thiomethyl groups)
Catalytic Activity Unknown Very high N/A
Bioavailability Unknown N/A High (PET tracer efficacy)

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

The installation of the m-tolyl group at the 5-position of the furan ring is efficiently achieved via Suzuki-Miyaura coupling. As demonstrated in the synthesis of 5-aryl-furan-2-carbaldehydes, 5-bromofuran-2-carbaldehyde undergoes palladium-catalyzed coupling with m-tolylboronic acid. Key conditions include:

  • Catalyst system : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/EtOH (4:1)

  • Temperature : 80°C, 12 h

Post-coupling, the aldehyde is oxidized to the carboxylic acid using Ag₂O in aqueous THF (yield: 85–90%).

Alternative Routes via Furanone Intermediates

3-Arylmethylidenefuran-2(3H)-ones serve as precursors for furan-2-carboxylates. For example, 5-(m-tolyl)-3-arylmethylidenefuran-2(3H)-one can be hydrolyzed under acidic conditions (HCl/EtOH, reflux) to yield 5-m-Tolyl-furan-2-carboxylic acid.

Activation of the Carboxylic Acid for Amide Bond Formation

Acyl Chloride Formation

The carboxylic acid is converted to its corresponding acyl chloride using SOCl₂ or (COCl)₂ in anhydrous DCM. Optimal conditions involve:

  • Reagent : Thionyl chloride (3.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : Reflux, 2 h

  • Workup : Evaporation under reduced pressure to isolate the acyl chloride.

Mixed Carbonate Activation

In cases where acyl chlorides prove unstable, in situ activation with coupling agents such as HATU or EDCl/HOBt is employed. For instance, EDCl (1.2 equiv) and DMAP (0.1 equiv) in DMF facilitate activation at 0°C–25°C.

Guanidine Coupling Strategies

Direct Aminolysis with Guanidine

Guanidine free base reacts with 5-m-Tolyl-furan-2-carbonyl chloride in anhydrous THF under basic conditions:

  • Guanidine : 1.5 equiv

  • Base : Et₃N (2.0 equiv)

  • Temperature : 0°C → 25°C, 6 h

  • Yield : 70–75%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 3.7 Hz, 1H, furan H-3), 7.45–7.22 (m, 4H, m-tolyl), 6.85 (d, J = 3.7 Hz, 1H, furan H-4), 2.45 (s, 3H, CH₃).

  • Melting Point : 168–170°C.

Guanidine Carbonate in Basic Media

To mitigate side reactions, guanidine carbonate is used with sodium ethoxide in ethanol:

  • Guanidine carbonate : 1.2 equiv

  • Base : NaOEt (0.1 equiv)

  • Solvent : EtOH

  • Temperature : Reflux, 5 h

  • Yield : 78%.

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk acyl chloride hydrolysis. Ethanol balances stability and reactivity, particularly with sodium ethoxide as a base.

Competing Cyclization Pathways

Under prolonged heating, the furan carbonyl may undergo intramolecular cyclization with guanidine to form pyrimidinones. This is suppressed by:

  • Dilute conditions (0.1 M in EtOH)

  • Stepwise addition of guanidine.

Alternative Synthetic Routes

Metal-Free C–N Cross-Coupling

Hypervalent iodine(III) reagents mediate coupling between isocyanides and azides . Adapting this to furan carbonyls remains unexplored but presents a viable metal-free alternative.

Q & A

Q. Key Research Gaps :

Limited data on in vivo pharmacokinetics of furan-containing guanidines.

Mechanistic studies needed to clarify the role of the tolyl group in target selectivity.

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